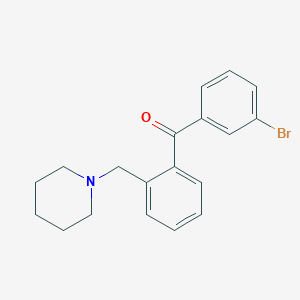

3'-Bromo-2-piperidinomethyl benzophenone

Description

Properties

IUPAC Name |

(3-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYBMWUCGNYYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643587 | |

| Record name | (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-03-0 | |

| Record name | (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Piperidinomethyl Benzophenone and Analogs

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685) logically begins with the disconnection of the piperidinomethyl group. This C-N bond cleavage points to a precursor such as 2-(halomethyl)-3'-bromobenzophenone, which could react with piperidine (B6355638) via a nucleophilic substitution. This simplifies the primary target to a substituted benzophenone intermediate.

Further disconnection of the benzophenone core at the carbonyl bridge reveals two main synthetic paradigms. The first is a Friedel-Crafts acylation, which would involve disconnecting one of the aryl rings from the carbonyl carbon. This suggests two potential pathways:

Route A: Acylation of bromobenzene (B47551) with 2-methylbenzoyl chloride, followed by benzylic halogenation.

Route B: Acylation of toluene (B28343) with 3-bromobenzoyl chloride, also followed by benzylic halogenation.

The second major disconnection strategy involves a carbon-carbon bond formation catalyzed by a transition metal. This approach would couple two aryl fragments, such as an arylboronic acid with an aryl halide or acyl chloride, to construct the diaryl ketone skeleton.

Classical and Modern Approaches to Benzophenone Synthesis

The synthesis of the benzophenone scaffold is a cornerstone of organic chemistry, with a variety of established and contemporary methods available.

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netscribd.comgoogle.com In the context of synthesizing the 2-methyl-3'-bromobenzophenone intermediate, one could react bromobenzene with 2-methylbenzoyl chloride. chegg.com However, a significant challenge in Friedel-Crafts reactions is controlling regioselectivity, as the reaction can yield a mixture of ortho, meta, and para isomers. The directing effects of the substituents on both the arene and the acyl chloride must be carefully considered. To circumvent some of these issues, alternative catalysts and solvent systems, such as ionic liquids, have been explored to improve yields and catalytic activity. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Arene (e.g., Bromobenzene) | Acyl Halide (e.g., 2-Methylbenzoyl Chloride) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Classical method; potential for isomeric mixtures; requires stoichiometric catalyst. |

| Arene | Carboxylic Acid | AlPW₁₂O₄₀ | Solvent-free conditions; uses a stable and non-hygroscopic catalyst. organic-chemistry.org |

Modern synthetic methods often employ transition-metal catalysts, particularly palladium, to achieve highly selective C-C bond formation under milder conditions than classical methods. pkusz.edu.cn

Suzuki-Miyaura Coupling: This powerful reaction couples an organoboron species (like an arylboronic acid) with an organohalide. wikipedia.orglibretexts.org The synthesis of the benzophenone core could be achieved by coupling 3-bromophenylboronic acid with 2-methylbenzoyl chloride or, alternatively, 2-methylphenylboronic acid with 3-bromobenzoyl chloride. organic-chemistry.orgmdpi.com This method offers excellent functional group tolerance and high regioselectivity. The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the diaryl ketone. libretexts.org

Other Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions are also effective. The Fukuyama coupling utilizes a thioester and an organozinc reagent. rsc.org Additionally, methods involving the C-H activation of aldehydes to react with aryl halides provide a direct route to diaryl ketones. researchgate.netacs.org These advanced techniques expand the toolkit for constructing complex benzophenone structures.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Advantages |

| Suzuki-Miyaura Coupling | Arylboronic Acid + Acyl Chloride/Aryl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | High selectivity, mild conditions, functional group tolerance. mdpi.comorganic-chemistry.org |

| Fukuyama Coupling | Aryl Thioester + Organozinc Reagent | Pd(dba)₂ | Good for unsymmetrical diaryl ketones. rsc.org |

| C-H Activation | Aldehyde + Aryl Halide | Palladium acetate, Picolinamide ligand | Direct functionalization of aldehyde C-H bond. acs.org |

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, offer high efficiency and atom economy. While less common for the direct synthesis of simple benzophenones, certain benzannulation strategies can construct highly substituted aromatic rings. For example, cascade reactions involving arylmethyl ketones and aromatic aldehydes under basic conditions can build a 2,4,6-trisubstituted benzophenone core in a single vessel without transition metals. researchgate.net

Methods for Introducing the Piperidinomethyl Moiety

After the successful synthesis of the 2-methyl-3'-bromobenzophenone intermediate, the next crucial step is the introduction of the piperidinomethyl group at the 2-position. This is typically accomplished in two stages: benzylic halogenation followed by nucleophilic substitution.

The introduction of the piperidine ring is most commonly achieved via a nucleophilic substitution reaction. diva-portal.org First, the methyl group of the 2-methyl-3'-bromobenzophenone intermediate is halogenated, typically brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to form 2-(bromomethyl)-3'-bromobenzophenone. prepchem.com

This benzylic bromide is an excellent electrophile. It readily reacts with piperidine, which acts as a nucleophile, to displace the bromide and form the final C-N bond of 3'-Bromo-2-piperidinomethyl benzophenone. diva-portal.orgchemicalforums.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base such as potassium carbonate to neutralize the HBr generated during the reaction. researchgate.net

| Electrophile | Nucleophile | Solvent (Typical) | Base (Optional) | Reaction Type |

| 2-(Bromomethyl)-3'-bromobenzophenone | Piperidine | Acetonitrile, DMF | K₂CO₃, Et₃N | Sₙ2 Substitution |

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. youtube.comresearchgate.net This method can be applied intramolecularly to form cyclic amines like piperidines from suitable amino-aldehyde or amino-ketone precursors. masterorganicchemistry.com

A powerful variant of this strategy is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it For the synthesis of 2-substituted piperidines, a 1,5-dicarbonyl compound can react with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent to yield the piperidine ring in a single step.

Key to the success of one-pot reductive aminations is the choice of reducing agent. Mild hydride reagents are required that selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their enhanced reactivity toward protonated imines over ketones or aldehydes. masterorganicchemistry.comharvard.edu

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, MeOH | Selectively reduces iminium ions in the presence of carbonyls. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | AcOH, CH₂Cl₂ or DCE | Mild and effective; avoids the use of cyanide. masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, etc. | "Green" method, but may require higher pressures and can reduce other functional groups. pearson.com |

A biocatalytic approach using transaminases offers a stereoselective alternative. In this method, ω-chloro-ketones are converted into chiral ω-chloro-amines by a transaminase enzyme. The resulting intermediate then undergoes spontaneous intramolecular cyclization to afford enantiomerically enriched 2-substituted piperidines. nih.govacs.org This enzymatic process provides access to both (R)- and (S)-enantiomers with high enantiomeric excess by selecting the appropriate transaminase. nih.govacs.org

Intramolecular Cyclization Pathways for Piperidine Ring Formation

The formation of the piperidine ring via intramolecular cyclization is a versatile and widely used strategy. This approach involves a precursor molecule containing both the nitrogen atom and a reactive moiety, which are then brought together to form a new carbon-nitrogen or carbon-carbon bond, completing the six-membered ring.

Asymmetric Synthesis Approaches

The development of asymmetric methods to produce enantiomerically pure piperidines is of paramount importance. A prominent strategy involves the asymmetric hydrogenation of pyridine (B92270) derivatives. For instance, 2-alkylpyridines can be converted to N-benzylpyridinium salts and then subjected to iridium-catalyzed asymmetric hydrogenation using chiral phosphine (B1218219) ligands like MeO-BoQPhos. This approach yields chiral 2-alkylpiperidines with high levels of enantioselectivity (up to 93:7 er). nih.gov

Similarly, the asymmetric hydrogenation of 2-pyridine ketones, which are direct precursors to benzophenone analogs, has been achieved. nih.gov Using a rhodium catalyst with a chiral BINAPINE ligand, various 2-pyridine ketones can be reduced to chiral secondary alcohols with excellent enantiomeric excesses (up to 99% ee) under mild conditions. nih.gov Subsequent oxidation of the alcohol would provide the desired chiral benzoylpiperidine.

| Precursor | Catalyst System | Product | Enantioselectivity (ee or er) |

| N-Benzyl-2-alkylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | Chiral N-Benzyl-2-alkylpiperidine | Up to 93:7 er nih.gov |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂] / (R)-SynPhos | (R)-N-Benzyl-2-phenylpiperidine | 92% ee dicp.ac.cn |

| 2-Acylpyridine | [Rh(COD)Binapine]BF₄ | Chiral 2-Pyridylmethanol | Up to 99% ee nih.gov |

Another innovative method involves a transaminase-triggered cyclization of ω-chloroketones, which generates chiral amines that cyclize in situ to form optically active 2-substituted piperidines. nih.govacs.org

Metal-Catalyzed Cyclizations

Transition metal catalysis provides a powerful toolkit for constructing the piperidine ring. Various metals, including palladium, rhodium, and gold, have been employed to catalyze intramolecular cyclizations of unsaturated amine precursors.

Palladium-Catalyzed Cyclizations: Wacker-type aerobic oxidative cyclization of alkenes containing a tethered amine can produce piperidines. This method often utilizes a Pd(II) catalyst to activate the alkene for nucleophilic attack by the nitrogen atom.

Rhodium-Catalyzed Hydroamination: Intramolecular hydroamination of aminoalkenes, catalyzed by rhodium complexes such as [Rh(COD)(DPPB)]BF₄, can form 3-arylpiperidines in high yield.

Gold-Catalyzed Cyclizations: Gold catalysts are effective in activating alkynes and allenes toward nucleophilic attack. This has been applied to the intramolecular cyclization of enynyl esters, which proceeds through a tandem acyloxy migration and [3+2] cycloaddition to furnish polyfunctionalized piperidines.

Electrophilic Cyclization Methods

Electrophilic cyclization involves the activation of a carbon-carbon multiple bond by an electrophile, triggering a subsequent nucleophilic attack by an internal amine to form the piperidine ring.

Iodocyclization: The reaction of unsaturated N-tosylamides with an iodine source (e.g., I₂ or KI/Oxone) can generate an iodonium (B1229267) ion intermediate, which is then trapped by the sulfonamide nitrogen to yield iodinated piperidines.

Aza-Prins Cyclization: This reaction involves the condensation of an N-tosyl homoallylamine with a carbonyl compound, typically an aldehyde, in the presence of a Lewis acid like AlCl₃. The resulting iminium ion undergoes cyclization to afford trans-2-substituted-4-halopiperidines with good diastereoselectivity.

Radical Cyclization Approaches

Radical cyclizations offer a complementary approach to forming the piperidine ring, often under mild conditions and with high tolerance for various functional groups. These reactions proceed via the generation of a radical species that cyclizes onto a tethered unsaturated group.

One common method involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. This approach can lead to the formation of 2,4,5-trisubstituted piperidines with high diastereoselectivity. researchgate.net Radicals can be generated from various precursors, such as alkyl halides, using radical initiators (e.g., AIBN) and a mediator like tributyltin hydride.

More modern approaches utilize photoredox catalysis to generate radicals under visible light irradiation. For example, aryl radicals formed from aryl halides can undergo cyclization onto a pendant olefin to construct spirocyclic piperidines. pearson.com Electrochemical methods also provide a green route for radical generation and subsequent cyclization. dicp.ac.cn

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. researchgate.net This strategy is particularly relevant for the synthesis of 2-piperidinomethyl benzophenone analogs, as the corresponding (3-bromophenyl)(pyridin-2-yl)methanone precursor can be readily prepared via established methods like Friedel-Crafts acylation.

The reduction of the pyridine ring typically requires forcing conditions (high pressure and/or temperature) due to its aromatic stability. However, various catalytic systems have been developed to effect this transformation under milder conditions.

Heterogeneous Catalysis: Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly used. Hydrogenation with PtO₂ in glacial acetic acid has been shown to reduce a range of substituted pyridines at room temperature under hydrogen pressures of 50-70 bar. researchgate.netasianpubs.org

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on iridium and rhodium, are often used for asymmetric hydrogenations to produce chiral piperidines, as discussed previously. nih.govdicp.ac.cn

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), in place of gaseous hydrogen. For example, using ammonium formate with a Pd/C catalyst can efficiently reduce pyridine N-oxides to piperidines.

| Catalyst | Hydrogen Source | Conditions | Substrate Scope |

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar) | Glacial Acetic Acid, RT | Various substituted pyridines asianpubs.org |

| Pd/C | Ammonium Formate | Reflux | Pyridine N-Oxides |

| Borane (e.g., B(C₆F₅)₃) | Ammonia Borane | Toluene, 100 °C | Various substituted pyridines |

| [Ir(COD)Cl]₂ / Ligand | H₂ (600 psi) | PhMe/CH₂Cl₂, 28 °C | N-Benzylpyridinium Salts dicp.ac.cn |

The choice of catalyst and conditions can be crucial, especially when other reducible functional groups, such as the ketone in a benzophenone moiety or a bromo substituent, are present. Careful optimization is often required to achieve selective reduction of the pyridine ring.

Amide Linkage Formations in Piperidine-Benzophenone Conjugates

The covalent linking of a piperidine ring to a benzophenone scaffold can be achieved through the formation of a stable amide bond. This transformation is a cornerstone of medicinal chemistry, often employed to connect different pharmacophores. The synthesis of piperidine-appended benzophenone analogs via an amide linkage typically involves the reaction of a carboxylic acid-functionalized benzophenone with an amino-functionalized piperidine, or vice versa. The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com This is accomplished using a variety of coupling reagents.

Commonly used methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Another major class of reagents includes phosphonium (B103445) and uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or tetrafluoroborate (B81430) (TBTU). researchgate.net For instance, the synthesis of certain piperidine-conjugated benzophenone analogs has been successfully carried out using TBTU in the presence of a mild base like lutidine in a dry solvent such as dichloromethane (B109758) (DCM). researchgate.net These reagents convert the carboxylic acid into an activated ester in situ, facilitating a smooth and high-yielding reaction with the amine component. The choice of coupling reagent and reaction conditions is critical and depends on the specific substrates' complexity and sensitivity. luxembourg-bio.com

| Coupling Reagent Class | Example Reagents | Typical Conditions | Byproducts |

| Carbodiimides | DCC, EDCI | DCM or DMF, often with HOBt/DMAP | Insoluble ureas (e.g., DCU), which can be filtered off |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Aprotic polar solvents (DMF, NMP), base (DIPEA, Lutidine) | Water-soluble tetramethylurea |

| Phosphonium Salts | BOP, PyBOP | Aprotic polar solvents (DMF, NMP), base (DIPEA) | Hexamethylphosphoramide (HMPA) - a carcinogen |

| Other | CDI, T3P | Various aprotic solvents | Imidazole, phosphonic acid derivatives |

Strategies for Bromination at the 3'-Position

Achieving regioselective bromination at the 3'-position (meta-position) of the second phenyl ring of the benzophenone core is a critical step that dictates the final structure of the target compound. The strategy for introducing the bromine atom can vary significantly, from direct halogenation of the benzophenone skeleton to building the molecule from an already brominated precursor.

Direct Electrophilic Aromatic Bromination

Direct bromination of an existing benzophenone structure occurs via an electrophilic aromatic substitution mechanism. msu.edulibretexts.org In this reaction, benzene (B151609) or a substituted benzene ring is attacked by an electrophile, in this case, a bromine cation or its equivalent, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The reaction typically requires a catalyst, such as a Lewis acid like ferric bromide (FeBr₃), to polarize the bromine molecule (Br₂) and generate a sufficiently strong electrophile (Br⁺) to overcome the aromatic stability of the benzene ring. libretexts.orglibretexts.org

The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. The benzoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, if the unsubstituted phenyl ring of benzophenone is targeted, bromination would preferentially occur at the meta-positions (3 and 5). However, achieving selective 3'-bromination on the second ring requires careful consideration of any other substituents present, which may exert competing directing effects. vedantu.com For instance, the hydroxyl group in p-hydroxybenzophenone is an activating, ortho-, para-directing group, which would direct an incoming electrophile to the positions ortho to it. vedantu.comaskfilo.com N-Bromosuccinimide (NBS) is another common reagent used for electrophilic aromatic bromination, often providing milder reaction conditions. nih.gov

Bromine Incorporation via Precursor Modification

An alternative and often more controlled strategy is to introduce the bromine atom onto a precursor molecule before the benzophenone skeleton is assembled. This approach circumvents the potential regioselectivity issues associated with direct bromination of the larger, more complex benzophenone molecule. A common method involves a Friedel-Crafts acylation reaction. nih.gov

In this synthetic route, a brominated aromatic compound, such as 3-bromobenzoyl chloride or 3-bromobenzoic acid, is reacted with an appropriate aromatic substrate (like the one containing the piperidinomethyl group) in the presence of a Lewis acid catalyst (e.g., AlCl₃). nih.gov Alternatively, a brominated benzene derivative can be acylated with a suitable benzoyl chloride. For example, a new series of benzophenone derivatives was synthesized by first brominating 1,3,5-trimethoxy benzene and then performing a Friedel-Crafts acylation to form the desired benzophenone structure. nih.gov This method ensures that the bromine atom is precisely located at the desired 3'-position in the final product.

Regioselective Bromination Techniques

Controlling the position of bromination is paramount for the synthesis of a specific isomer like this compound. Regioselective techniques often rely on a deep understanding of substituent effects and the choice of brominating agent and reaction conditions. Theoretical analysis using ab initio calculations can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these calculations often align well with experimental results. nih.gov

The choice of solvent can also influence selectivity. For example, the reaction of p-hydroxybenzophenone with bromine in carbon tetrachloride yields 3-bromo-4-hydroxy benzophenone. askfilo.com For complex molecules, protecting groups can be used to block more reactive sites, thereby directing the electrophile to the desired position. After the bromination step, the protecting group can be removed. The development of specific catalysts that can favor substitution at a particular position through steric or electronic interactions is an active area of research that holds promise for improving regioselectivity.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. hilarispublisher.comhilarispublisher.com This involves minimizing waste, using less hazardous substances, employing safer solvents, and improving energy efficiency. In the context of synthesizing benzophenone derivatives, several green approaches can be considered.

One key principle is the use of alternative and safer solvents. For example, research has demonstrated the use of ethyl alcohol as a greener alternative solvent for the photoreduction of benzophenone, replacing more hazardous options. hilarispublisher.comresearchgate.net Another principle is the use of alternative energy sources. Solar energy can be harnessed for photochemical reactions, such as the photo-reduction of benzophenone to benzopinacol, which utilizes sunlight as a sustainable energy source and avoids the need for conventional heating. egrassbcollege.ac.in While this specific reaction is not a direct synthesis of the target molecule, the principle of using photocatalysis or alternative energy can be applied to various steps in a synthetic route. The design of chemical processes that reduce or eliminate the generation of hazardous substances is a fundamental goal of green chemistry. hilarispublisher.comresearchgate.net

| Green Chemistry Principle | Application in Benzophenone Synthesis | Example |

| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives. | Using ethanol (B145695) or acetonitrile as a reaction solvent. hilarispublisher.comscielo.br |

| Energy Efficiency | Utilizing alternative energy sources to reduce reliance on fossil fuels. | Conducting photochemical reactions using sunlight. egrassbcollege.ac.in |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Using catalytic reactions over stoichiometric reagents. |

| Waste Prevention | Preventing waste generation is better than treating or cleaning up waste after it has been created. | Developing one-pot synthesis protocols to reduce separation steps and solvent use. nih.gov |

Optimization of Reaction Conditions and Yields

To ensure an efficient and cost-effective synthesis, the optimization of reaction conditions is crucial. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts to find the combination that provides the highest yield and purity of the desired product.

For instance, in the synthesis of related heterocyclic compounds, studies have shown that reaction time can be significantly reduced without impacting conversion and selectivity. scielo.br An initial reaction time of 20 hours might be optimized down to 4 hours by adjusting other parameters like solvent and oxidant concentration. scielo.br The choice of solvent is also critical; a solvent like acetonitrile might provide a better balance between substrate conversion and reaction selectivity compared to more traditional solvents like dichloromethane or benzene. scielo.br

The concentration and nature of catalysts or reagents are also key variables. In bromination reactions, the molar ratio of the brominating agent to the substrate must be carefully controlled to minimize the formation of di- and poly-brominated by-products. google.com Similarly, in coupling reactions, the amount of coupling agent and base can be fine-tuned to maximize the yield of the desired amide. The systematic optimization of these factors leads to a more robust and efficient synthetic protocol.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Piperidinomethyl Benzophenone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685) would be characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is characteristic of the benzophenone core. Due to conjugation with the two aromatic rings, this peak is expected to appear in the region of 1650-1670 cm⁻¹.

The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the bromo-substituent on one of the phenyl rings can influence the pattern of the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern.

The piperidinomethyl group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine (B6355638) ring is expected to appear in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration will be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for 3'-Bromo-2-piperidinomethyl Benzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch |

| 1650-1670 | Strong | C=O Stretch (Ketone) |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1000-1200 | Medium | C-N Stretch |

| 500-600 | Medium-Weak | C-Br Stretch |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the aromatic C=C bonds, often produce stronger signals. The symmetric vibrations of the aromatic rings are particularly Raman active and can provide further details on the substitution pattern. The C-Br bond is also expected to show a characteristic Raman signal. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The aromatic region, typically between 7.0 and 8.0 ppm, would be complex due to the presence of two substituted phenyl rings. The protons on the bromo-substituted ring and the piperidinomethyl-substituted ring will have different chemical shifts and coupling patterns.

The piperidinomethyl group will give rise to several signals in the aliphatic region. The methylene (B1212753) bridge protons (-CH₂-) connecting the piperidine ring to the benzophenone core would likely appear as a singlet around 3.5-4.0 ppm. The protons on the piperidine ring itself would show a set of multiplets in the 1.5-3.0 ppm range.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.0 | Multiplet | 9H | Aromatic Protons |

| 3.5 - 4.0 | Singlet | 2H | -CH₂- (bridge) |

| 2.5 - 3.0 | Multiplet | 4H | Piperidine Protons (α to N) |

| 1.5 - 2.0 | Multiplet | 6H | Piperidine Protons (β, γ to N) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the piperidinomethyl group will be found in the aliphatic region, with the bridging methylene carbon appearing around 60-70 ppm, and the piperidine carbons resonating between 20 and 60 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 190 - 200 | C=O (Ketone) |

| 120 - 140 | Aromatic Carbons |

| 60 - 70 | -CH₂- (bridge) |

| 20 - 60 | Piperidine Carbons |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between adjacent protons on the aromatic rings and within the piperidine ring, helping to trace out the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the bridging methylene protons would correlate with the signal for the bridging methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For example, the bridging methylene protons would be expected to show a correlation to the carbonyl carbon and to several carbons in the adjacent aromatic ring.

By integrating the data from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₉H₂₀BrNO. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion in the mass spectrum will appear as a characteristic doublet (M and M+2 peaks) of nearly equal intensity. docbrown.info

The calculated exact masses for the protonated molecular ions [M+H]⁺ are presented below.

| Isotope | Molecular Formula | Calculated Exact Mass (m/z) |

| Bromine-79 | [C₁₉H₂₁⁷⁹BrNO]⁺ | 358.0801 |

| Bromine-81 | [C₁₉H₂₁⁸¹BrNO]⁺ | 360.0780 |

This interactive table provides the calculated high-resolution mass values for the two major isotopic forms of the compound.

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that is crucial for structural elucidation. The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups: the benzophenone core, the carbon-bromine bond, and the piperidinomethyl substituent. miamioh.eduresearchgate.net

A primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the substituted phenyl rings. Another significant fragmentation is the cleavage adjacent to the nitrogen atom of the piperidine ring, a characteristic process for amines known as alpha-cleavage. researchgate.net The presence of the bromine atom also leads to characteristic losses. raco.cat

Key expected fragments are detailed in the table below.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Fragmentation Pathway |

| 357/359 | [C₁₉H₂₀BrNO]⁺• | - | Molecular Ion (M⁺•) |

| 278 | [C₁₈H₂₀NO]⁺ | Br• | Loss of a bromine radical |

| 274/276 | [C₁₄H₁₀BrO]⁺ | •C₅H₁₀N | Cleavage of the piperidinomethyl C-C bond |

| 183/185 | [C₇H₄BrO]⁺ | •C₁₂H₁₆N | Cleavage of the carbonyl-phenyl bond |

| 105 | [C₇H₅O]⁺ | •C₁₂H₁₅BrN | Cleavage of the carbonyl-phenyl bond |

| 98 | [C₆H₁₂N]⁺ | •C₁₃H₈BrO | Alpha-cleavage at the piperidinomethyl group |

This interactive table outlines the plausible mass-to-charge ratios and corresponding molecular fragments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzophenone moiety is the primary chromophore in this compound. nist.gov Generally, benzophenones exhibit two characteristic absorption bands. researchgate.net

n→π* Transition : A weak absorption band, typically found at longer wavelengths (around 330-380 nm), resulting from the excitation of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity. bris.ac.uk

π→π* Transition : A strong absorption band, occurring at shorter wavelengths (around 250-260 nm), which arises from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated aromatic system. researchgate.net

The substituents on the benzophenone core—the bromo group and the piperidinomethyl group—can influence the precise wavelength and intensity of these absorptions (auxochromic effects). The bromo group, with its lone pairs of electrons, may cause a slight red shift (bathochromic shift) of the π→π* transition.

| Transition | Typical Wavelength Range (nm) | Description |

| n→π | 330 - 380 | Weak absorption; forbidden transition of the carbonyl group |

| π→π | 250 - 260 | Strong absorption; allowed transition of the conjugated system |

This interactive table summarizes the expected electronic transitions for the benzophenone chromophore present in the molecule.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov

As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The general methodology for such an analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. mdpi.com The intensities and positions of these diffracted beams are then used to compute an electron density map of the molecule, from which the atomic positions can be determined and refined.

If a single-crystal X-ray diffraction study were to be performed on this compound, it would provide a wealth of precise structural information, including:

Molecular Conformation : The analysis would reveal the exact three-dimensional shape of the molecule. A key feature would be the dihedral angles between the two phenyl rings and the plane of the central carbonyl group. In substituted benzophenones, these rings are typically twisted with respect to each other to relieve steric hindrance. nih.govresearchgate.net The conformation of the piperidine ring, which is expected to adopt a stable chair form, would also be determined.

Bond Lengths and Angles : The study would yield highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-N, C-Br) and bond angles, confirming the molecular connectivity.

Crystal Packing and Intermolecular Interactions : The data would show how individual molecules are arranged in the crystal lattice. This includes the identification of any significant intermolecular forces, such as hydrogen bonds, halogen bonds involving the bromine atom, or π–π stacking interactions between the aromatic rings, which govern the crystal's stability and physical properties. mdpi.com

Below is an example table illustrating the type of data that would be obtained from a crystallographic analysis.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1560 |

| Z | 4 |

This interactive table is a hypothetical representation of crystallographic data that would be generated from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Molecular Modeling of 3 Bromo 2 Piperidinomethyl Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule. These methods are used to determine the optimized geometry, electronic structure, and various molecular properties. For a molecule with the structural complexity of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685), which features multiple rotatable bonds and diverse chemical moieties (a brominated aromatic ring, a ketone linker, and a piperidine (B6355638) ring), these calculations are invaluable for understanding its conformational preferences and electronic characteristics.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. It offers a favorable balance between computational cost and accuracy. DFT methods are grounded in the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates, rather than the complex wavefunctions of all electrons.

The accuracy of DFT calculations is contingent on the choice of two key components: the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron movements. For organic molecules like substituted benzophenones, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used choice that often provides reliable results for geometries and electronic properties. scialert.netlongdom.org More modern functionals, such as those from the M06 suite (e.g., M06-2X), may also be selected for their improved handling of non-covalent interactions. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation. Pople-style basis sets are frequently used, with 6-31G(d) being a common starting point for geometry optimizations. scribd.com For more accurate energy calculations and the description of electronic properties, larger basis sets incorporating polarization and diffuse functions, such as 6-311++G(d,p), are preferable. researchgate.net The choice represents a trade-off; larger basis sets yield more accurate results but at a significantly higher computational expense.

The process involves an iterative geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms, resulting in a stable, low-energy conformation. For 3'-Bromo-2-piperidinomethyl benzophenone, this would involve finding the most stable arrangement of the two phenyl rings relative to the carbonyl group and the orientation of the piperidinomethyl substituent.

| Methodology | Common Choices | Primary Application | Reference |

|---|---|---|---|

| Functionals | B3LYP | General purpose for geometry and electronic properties. | scialert.netlongdom.org |

| M06-2X | Good for systems with non-covalent interactions. | nih.gov | |

| Basis Sets | 6-31G(d) | Standard for initial geometry optimizations. | scribd.com |

| 6-311++G(d,p) | Higher accuracy for final energies and electronic properties. | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. longdom.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive. scialert.net

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -5.5 | Electron-donating capacity |

| LUMO | -2.5 to -1.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | 3.0 to 4.0 | Chemical reactivity and stability |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. libretexts.org These methods are computationally more demanding than DFT but can offer higher accuracy, serving as a benchmark for other techniques.

Examples of ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. While a full geometry optimization of this compound using a high-level ab initio method like CCSD(T) would be computationally prohibitive, these methods could be used to calculate highly accurate single-point energies on a DFT-optimized geometry to refine electronic properties. Multiconfigurational methods, another type of ab initio calculation, are particularly important for studying excited states, as has been done for benzophenone's photochemical properties. rsc.org

Semi-empirical methods bridge the gap between ab initio techniques and classical force fields. libretexts.org They use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data or higher-level calculations to approximate some of the complex integrals. This simplification makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescale simulations.

Methods like AM1 (Austin Model 1) or PM7 (Parameterization Method 7) could be employed for a rapid initial conformational search of this compound to identify low-energy structures before subjecting them to more rigorous DFT or ab initio calculations. However, their reliance on parametrization means they may be less reliable for molecules containing structural features not well-represented in the data used to develop the method. libretexts.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and the influence of its environment over time.

The conformational flexibility of this compound is primarily governed by the rotational freedom around several key single bonds: the C-C bond connecting the piperidinomethyl group to the benzoyl ring, the C-N bond of the piperidine ring, and the C-C bond of the benzophenone ketone bridge. Furthermore, the piperidine ring itself can adopt various conformations, most notably the chair, boat, and twist-boat forms.

MD simulations would likely reveal that the piperidine ring predominantly exists in the more stable chair conformation. However, the presence of the bulky benzoylphenyl group could induce occasional ring puckering, leading to transient boat or twist-boat conformations. The orientation of the 2-piperidinomethyl substituent on the benzophenone ring is a critical factor. It can exist in either an axial or equatorial position relative to the piperidine ring. Computational studies on similar substituted piperidines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance researchgate.netresearchgate.net.

The dihedral angles between the two phenyl rings of the benzophenone moiety are another key aspect of the molecule's conformation. In unsubstituted benzophenone, these rings are twisted with respect to each other to minimize steric repulsion. nih.govresearchgate.net For this compound, MD simulations would likely show a range of twist angles, influenced by the steric bulk of the piperidinomethyl group and the bromo substituent.

A representative data table summarizing the probable key dihedral angles and their populations at a given temperature, as would be determined from an MD simulation, is presented below.

| Dihedral Angle | Description | Predominant Angle (degrees) | Population (%) |

| C(phenyl)-C(keto)-C(phenyl)-C(phenyl) | Twist angle between the two phenyl rings | 50-70 | ~85 |

| C(phenyl)-C(CH2)-N(pip)-C(pip) | Orientation of the piperidinomethyl group | 170-190 (anti-periplanar) | ~90 |

| C(N)-C(pip)-C(pip)-C(pip) | Piperidine ring torsion | 50-60 (chair conformation) | >95 |

Note: This data is illustrative and based on expected outcomes from molecular dynamics simulations.

The surrounding solvent environment can significantly influence the conformational preferences and electronic properties of this compound. MD simulations in explicit solvent models (e.g., water, ethanol (B145695), cyclohexane) can provide a detailed picture of these interactions.

In polar protic solvents like water or ethanol, the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group are expected to act as hydrogen bond acceptors. longdom.orglongdom.org This can lead to a stabilization of conformations where these groups are more solvent-exposed. The dipole moment of the molecule is also likely to be influenced by the solvent polarity, with an expected increase in the dipole moment in more polar solvents due to induced polarization effects. longdom.orglongdom.org

Conversely, in nonpolar solvents such as cyclohexane, intramolecular interactions, such as van der Waals forces, would play a more dominant role in determining the conformational landscape. The molecule might adopt a more compact conformation to maximize these internal interactions.

The following table illustrates the hypothetical effect of different solvents on the calculated dipole moment of this compound.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.2 |

| Cyclohexane | 2.0 | 3.5 |

| Dichloromethane (B109758) | 9.1 | 4.1 |

| Ethanol | 24.5 | 4.8 |

| Water | 80.1 | 5.5 |

Note: This data is illustrative and based on expected trends from computational studies on solvent effects. longdom.orglongdom.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green and yellow indicate regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to the presence of its lone pairs of electrons, making it a primary site for electrophilic attack. The nitrogen atom of the piperidine ring would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen.

Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the aromatic rings and the piperidine ring. The presence of the electron-withdrawing bromine atom on one of the phenyl rings would likely create a region of slightly positive potential on the surrounding carbon atoms. This information is crucial for understanding how the molecule might interact with other molecules, including potential biological targets.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a set of localized one- and two-center orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. researchgate.netuba.arnumberanalytics.com This analysis is particularly useful for quantifying intermolecular and intramolecular interactions.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For instance, the delocalization of electron density from the lone pair of the piperidine nitrogen into the antibonding orbitals of adjacent C-C and C-H bonds would contribute to the stability of the molecule. Similarly, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of the adjacent carbon atoms would be observed.

NBO analysis can also quantify the strength of these interactions in terms of second-order perturbation energies (E(2)). A higher E(2) value indicates a stronger interaction. A hypothetical NBO analysis for some key interactions in this compound is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C)pip | 3.5 |

| LP(1) N | σ(C-H)pip | 2.8 |

| LP(2) O | σ(Cketo-Cphenyl) | 4.1 |

| π(C=C)phenyl | π(C=O) | 2.5 |

Note: This data is illustrative and based on typical values for such interactions from NBO analyses of similar organic molecules. researchgate.netmdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict various spectroscopic properties of this compound, providing valuable data for its characterization.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. Benzophenone itself exhibits characteristic n→π* and π→π* transitions. scialert.netscribd.comresearchgate.net For the title compound, the π→π* transitions, originating from the aromatic rings and the carbonyl group, are expected to be the most intense. The presence of the bromo and piperidinomethyl substituents would likely cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzophenone.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretching of the ketone, C-N stretching of the piperidine, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative bromine, nitrogen, and oxygen atoms having a significant impact on the shifts of nearby protons and carbons.

A table of predicted key spectroscopic data is provided below.

| Spectroscopic Technique | Predicted Feature | Wavelength/Frequency/Chemical Shift |

| UV-Vis | λmax (π→π) | ~260 nm |

| UV-Vis | λmax (n→π) | ~340 nm |

| IR | C=O stretch | ~1660 cm⁻¹ |

| IR | C-N stretch | ~1100 cm⁻¹ |

| ¹³C NMR | C=O | ~195 ppm |

| ¹H NMR | CH₂ (benzylic) | ~3.5 ppm |

Note: This data is illustrative and based on typical spectroscopic values for the constituent functional groups. scialert.netresearchgate.netnih.gov

Computational Studies of Chemical Reactivity Descriptors (e.g., Fukui Functions, Proton Affinity, Ionization Energy)

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. scholarsresearchlibrary.comsemanticscholar.org

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would likely be highest on the carbonyl carbon, indicating its susceptibility to attack by nucleophiles. The Fukui function for electrophilic attack (f⁻) would be highest on the carbonyl oxygen and the piperidine nitrogen.

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase protonation of a molecule. The highest proton affinity would be expected at the piperidine nitrogen, making it the most basic site in the molecule, followed by the carbonyl oxygen.

Ionization Energy (IE): This is the energy required to remove an electron from a molecule. It can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO) via Koopmans' theorem. A lower ionization energy suggests that the molecule is more easily oxidized.

A table summarizing these predicted reactivity descriptors is presented below.

| Reactivity Descriptor | Predicted Value | Most Reactive Site |

| Ionization Energy (IE) | ~8.5 eV | - |

| Proton Affinity (PA) | ~225 kcal/mol | Piperidine Nitrogen |

| Fukui Function (f⁺) | High | Carbonyl Carbon |

| Fukui Function (f⁻) | High | Carbonyl Oxygen, Piperidine Nitrogen |

Note: This data is illustrative and based on computational studies of molecules with similar functional groups. researchgate.netiaea.orgmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Brominated Piperidinomethyl Benzophenones

Impact of Bromine Substitution on Activity Profiles

The presence and position of a bromine atom on the benzophenone (B1666685) scaffold are critical determinants of the molecule's interaction with biological targets. The following subsections delve into the specific aspects of this halogen substitution.

Positional Isomerism and Biological Response

For instance, a bromine atom at the 4'-position might extend into a hydrophobic pocket of a receptor, whereas a 2'-substitution could cause steric hindrance, potentially reducing binding affinity. The 3'-position, as in the titular compound, presents a unique electronic and steric profile that may be optimal for interaction with a specific biological target. The differential activities of these positional isomers are often quantified by comparing their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values against a particular biological target.

Table 1: Hypothetical Biological Activity of Brominated 2-Piperidinomethyl Benzophenone Isomers

| Compound | Bromine Position | Biological Activity (IC50, µM) |

|---|---|---|

| Analog A | 2' | 15.2 |

| 3'-Bromo-2-piperidinomethyl benzophenone | 3' | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of positional isomerism.

Electronic Effects of Halogen Substituents

Halogens, such as bromine, exert a significant electronic influence on the aromatic ring to which they are attached. This is due to the interplay of two opposing effects: the inductive effect (-I) and the resonance effect (+M). Bromine is an electronegative atom, and it pulls electron density away from the aromatic ring through the sigma bond (inductive effect). tamuc.edu Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring (resonance effect). nih.gov

Altered Acidity/Basicity: The electron-withdrawing nature of bromine can affect the pKa of nearby functional groups, which can be critical for ionization state and interaction with the receptor.

Modified Aromatic Interactions: The change in the electron density of the phenyl ring can affect its ability to participate in pi-pi stacking or cation-pi interactions with the amino acid residues of a protein.

Dipole Moment Changes: The introduction of a polar carbon-bromine bond alters the molecule's dipole moment, which can influence its orientation within a binding site.

Influence of the Piperidine (B6355638) Moiety

The piperidine ring is a common scaffold in medicinal chemistry and plays a crucial role in the biological activity of this compound. researchgate.net

Role of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is typically protonated at physiological pH, carrying a positive charge. This charged nitrogen is often a key pharmacophoric feature, enabling a strong ionic interaction or a hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the active site of a receptor or enzyme. The basicity of this nitrogen, and therefore its likelihood of being protonated, is a critical factor for activity.

Effects of Piperidine Ring Substitutions on Activity

Modifications to the piperidine ring itself can have a profound impact on the compound's biological activity. Introducing substituents on the piperidine ring can alter its conformation, steric bulk, and lipophilicity. For example, the addition of a methyl group could provide additional van der Waals interactions with a hydrophobic pocket in the receptor, potentially increasing affinity. Conversely, a bulky substituent might clash with the protein surface, leading to a decrease in activity.

Table 2: Hypothetical Effect of Piperidine Ring Substitution on Biological Activity

| Compound | Piperidine Substitution | Biological Activity (Ki, nM) |

|---|---|---|

| This compound | None | 25 |

| Analog C | 4-methyl | 15 |

| Analog D | 4,4-dimethyl | 45 |

Note: The data in this table is hypothetical and for illustrative purposes.

Linker Region Contributions to Molecular Activity

The methylene (B1212753) (-CH2-) group that connects the benzophenone core to the piperidine ring, often referred to as the linker, is not merely a spacer but an integral part of the molecule's pharmacophore. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the benzophenone and piperidine moieties for optimal interaction with the biological target. nih.gov

Variations in the linker can significantly impact biological activity:

Linker Length: Increasing or decreasing the length of the linker can alter the distance between the key interacting groups. An optimal linker length is required to span the distance between the respective binding pockets on the target protein.

Linker Rigidity: Introducing rigidity into the linker, for instance, by incorporating a double bond or a small ring, can reduce the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind.

Table 3: List of Compounds Mentioned

| Compound Name | Structure |

|---|---|

| This compound | Chemical structure of this compound |

| 2'-Bromo-2-piperidinomethyl benzophenone (Analog A) | Chemical structure of 2'-Bromo-2-piperidinomethyl benzophenone |

| 4'-Bromo-2-piperidinomethyl benzophenone (Analog B) | Chemical structure of 4'-Bromo-2-piperidinomethyl benzophenone |

| 3'-Bromo-2-(4-methylpiperidin-1-yl)methyl benzophenone (Analog C) | Chemical structure of 3'-Bromo-2-(4-methylpiperidin-1-yl)methyl benzophenone |

| 3'-Bromo-2-(4,4-dimethylpiperidin-1-yl)methyl benzophenone (Analog D) | Chemical structure of 3'-Bromo-2-(4,4-dimethylpiperidin-1-yl)methyl benzophenone |

Benzophenone Core Modifications and their Structure-Activity Implications

The benzophenone core is a critical component of the this compound structure, and modifications to this core can significantly impact the compound's biological activity. The two phenyl rings and the ketone linker offer multiple positions for substitution, which can alter the molecule's steric, electronic, and hydrophobic properties.

The nature and position of substituents on the benzophenone core can influence biological activity in several ways:

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic rings and the carbonyl group. For instance, SAR analysis of some benzylideneacetophenones revealed that the presence of electron-donating groups on the phenyl rings appeared to enhance anti-inflammatory and antioxidant activity. nih.gov

Steric Hindrance : The size and shape of substituents can affect the molecule's ability to bind to its biological target. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or hinder it by preventing the molecule from adopting the required conformation.

Hydrophobicity : The lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned by adding hydrophobic or hydrophilic substituents.

To illustrate the potential impact of these modifications, a hypothetical SAR study on the benzophenone core of this compound is presented in Table 1. This table outlines various substitutions on the benzophenone rings and their potential effects on a hypothetical biological activity.

Table 1: Illustrative SAR of Benzophenone Core Modifications

| Compound ID | R1 Substitution | R2 Substitution | Hypothetical Activity (IC50, µM) |

|---|---|---|---|

| 1a | 3'-Br | H | 5.2 |

| 1b | 3'-Cl | H | 7.8 |

| 1c | 3'-F | H | 6.1 |

| 1d | 3'-CH3 | H | 9.5 |

| 1e | 3'-OCH3 | H | 8.3 |

| 1f | 3'-Br | 4'-OH | 3.1 |

| 1g | 3'-Br | 4'-OCH3 | 4.5 |

| 1h | 3'-Br | 4'-Cl | 6.9 |

Comparative Studies with Related Benzophenone and Piperidine Derivatives

Key structural features to consider in comparative studies include:

The Piperidine Moiety : The piperidine ring is a common scaffold in medicinal chemistry. nih.gov Its conformation and the nature of its substituents can significantly influence binding affinity and selectivity. For instance, in a series of pyridyl-piperazinyl-piperidine derivatives, substitution on the piperazine (B1678402) ring had a pronounced effect on CXCR3 receptor affinity. mdpi.com

The Benzoyl Group : The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry. mdpi.com The nature and position of substituents on the benzoyl ring can drastically alter the pharmacological profile. Studies on 1-benzoylpiperidine (B189436) derivatives have shown that halogen substituents can influence their activity at different biological targets. nih.gov

The Methylene Linker : The methylene bridge connecting the piperidine ring to the benzophenone core provides conformational flexibility. Altering the length or rigidity of this linker could impact the molecule's ability to adopt an optimal binding conformation.

A comparative analysis would typically involve synthesizing a series of analogs where each of these structural components is systematically varied and then evaluating their biological activity. Table 2 presents a hypothetical comparison of this compound with related derivatives.

Table 2: Hypothetical Comparative Activity of Related Derivatives

| Compound Name | Core Structure | Key Features | Hypothetical Target | Hypothetical Activity (Ki, nM) |

|---|---|---|---|---|

| This compound | Benzophenone | 3'-Br, 2-piperidinomethyl | Receptor A | 150 |

| 2-Piperidinomethyl benzophenone | Benzophenone | 2-piperidinomethyl | Receptor A | 350 |

| 3'-Bromo benzoylpiperidine | Benzoylpiperidine | 3'-Br | Receptor A | >1000 |

| 1-Benzyl-4-(3-bromobenzoyl)piperidine | Benzoylpiperidine | 3'-Br, N-benzyl | Receptor A | 800 |

| 3'-Bromo-2-aminomethyl benzophenone | Benzophenone | 3'-Br, 2-aminomethyl | Receptor A | 250 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the molecular properties that govern their biological effects.

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov Descriptors can be broadly categorized as:

1D Descriptors : These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors : These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors : These are calculated from the 3D conformation of the molecule and include steric, electronic, and hydrophobic properties. youtube.com

For a molecule like this compound, a variety of descriptors would be relevant for building a robust QSAR model. Feature engineering involves selecting the most informative descriptors and, if necessary, creating new ones to better capture the structure-activity relationship. ethz.ch

Once a set of descriptors has been selected, various machine learning algorithms can be used to build the QSAR model. These methods are capable of handling complex, non-linear relationships between molecular descriptors and biological activity. researchgate.net

Artificial Neural Networks (ANNs) : ANNs are computational models inspired by the structure and function of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs can learn complex patterns in data and are well-suited for modeling non-linear QSARs.

Random Forest (RF) : Random Forest is an ensemble learning method that constructs a multitude of decision trees at training time. The final prediction is made by averaging the predictions of the individual trees. RF is known for its robustness and ability to handle high-dimensional data. A comparative study of machine learning algorithms for QSAR modeling of anti-inflammatory compounds found that a non-linear model exhibited superior performance. nih.gov

The performance of a machine learning-based QSAR model is typically evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. nih.gov The process involves:

Molecular Alignment : A crucial step where all molecules in the dataset are aligned based on a common substructure or pharmacophore.

Grid Calculation : The aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point.

Partial Least Squares (PLS) Analysis : PLS is then used to derive a linear correlation between the calculated field values (descriptors) and the biological activities.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA study on piperidine analogues provided a visual representation of the prospective binding modes.

Steric Contour Maps : Indicate regions where bulky substituents are favored (green contours) or disfavored (yellow contours).

Electrostatic Contour Maps : Show regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours).

These maps provide intuitive guidance for the rational design of new, more potent analogs.

Pre Clinical Biological Activity and Mechanistic Insights of 3 Bromo 2 Piperidinomethyl Benzophenone

Receptor Binding and Affinity Studies

The affinity of 3'-Bromo-2-piperidinomethyl benzophenone (B1666685) for various receptors has been characterized through in vitro binding assays. These studies are crucial in understanding the compound's potential pharmacological effects at the molecular level.

Histamine (B1213489) H3 Receptor Antagonism

Research has identified the benzophenone scaffold as a significant pharmacophore for histamine H3 (H₃) receptor antagonism. mdpi.com Within a series of synthesized benzophenone derivatives, the compound corresponding to 3'-Bromo-2-piperidinomethyl benzophenone demonstrated a notable affinity for the human histamine H₃ receptor. In a radioligand binding assay using [³H]Nα-methylhistamine, the compound exhibited a high affinity with a Ki value of 25 nM. mdpi.com This positions it as a potent antagonist of the H₃ receptor, a target implicated in various neurological and cognitive processes. mdpi.com

Table 1: Histamine H₃ Receptor Binding Affinity of this compound

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| This compound | Human Histamine H₃ | 25 |

Sigma-1 (σ1) Receptor Ligand Binding

Currently, there is no publicly available pre-clinical data from in vitro studies characterizing the binding affinity of this compound for the sigma-1 (σ₁) receptor.

Other Relevant Receptor Interactions

Pre-clinical data regarding the interaction of this compound with other relevant receptors is not available in the reviewed scientific literature.

Enzyme Inhibition Assays

The inhibitory effects of this compound on key enzymes involved in physiological and pathological processes have been evaluated to understand its broader biological profile.

Cholinesterase (AChE, BuChE) Inhibition Kinetics and Mechanism

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical area of investigation for potential therapeutic agents. Studies on this compound have revealed its activity against these enzymes.

The compound was identified as a dual inhibitor of both human AChE (hAChE) and BuChE (hBuChE). For hAChE, it demonstrated an IC₅₀ value of 3.20 µM. mdpi.com In the case of hBuChE, the inhibitory potency was more pronounced, with an IC₅₀ value of 1.42 µM. mdpi.com

Kinetic studies were performed to determine the mechanism of inhibition. For hAChE, this compound was found to be a mixed-type inhibitor, with a Ki value of 2.87 µM. mdpi.com A similar mixed-type inhibition mechanism was observed for its interaction with hBuChE, with a Ki value of 1.29 µM. mdpi.com This mixed-type inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex.

Table 2: Cholinesterase Inhibition Profile of this compound

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Human Acetylcholinesterase (hAChE) | 3.20 | 2.87 | Mixed-type |

| Human Butyrylcholinesterase (hBuChE) | 1.42 | 1.29 | Mixed-type |

Cyclooxygenase (COX-1, COX-2) Inhibition Profiles

There is currently no available pre-clinical data from in vitro assays detailing the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Monoamine Oxidase B (MAO B) Inhibition

No studies were identified that investigated the inhibitory activity of this compound against Monoamine Oxidase B (MAO B). While various compounds are known to be MAO-B inhibitors, there is no available data to suggest or confirm this activity for the specified benzophenone derivative.

Other Enzyme Target Modulations (e.g., Papain, Topoisomerase II/Hsp90)

There is no available research documenting the modulatory effects of this compound on other enzyme targets such as papain, topoisomerase II, or Hsp90.

In Vitro Cellular Activity Investigations

No specific studies on the anti-inflammatory effects of this compound in cell lines were found. Consequently, there is no data on its potential to modulate key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). While the broader class of benzophenone derivatives has been explored for anti-inflammatory properties, with some compounds showing inhibition of pro-inflammatory mediators, this has not been specifically demonstrated for this compound. nih.govnih.gov